molecular formula C12H16NO7P B7963245 Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- CAS No. 89525-07-5

Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-

Cat. No.: B7963245
CAS No.: 89525-07-5
M. Wt: 317.23 g/mol
InChI Key: RTXDKVFNAOMDFV-UHFFFAOYSA-N
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Description

IUPAC Name: Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- Synonyms: Methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate; Benzyloxycarbonyl-phosphonoglycine trimethyl ester CAS Number: 88568-95-0 Molecular Formula: C₁₃H₁₈NO₇P Molecular Weight: 331.082 g/mol (exact mass) Key Functional Groups:

  • [(Phenylmethoxy)carbonyl]amino (Cbz, benzyloxycarbonyl): A protecting group for amines, removable via hydrogenolysis.

This compound is a phosphonoglycine derivative, widely used in peptide synthesis and medicinal chemistry as a transition-state analog or enzyme inhibitor precursor .

Properties

IUPAC Name

2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO7P/c1-18-21(17,19-2)10(11(14)15)13-12(16)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDKVFNAOMDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NO7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451054
Record name Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89525-07-5
Record name Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group

The synthesis begins with the protection of glycine’s amino group using benzyl chloroformate (Cbz-Cl). Glycine ethyl ester is preferred over the free acid to avoid side reactions during phosphorylation:

Reaction Conditions :

  • Substrate : Glycine ethyl ester (1.0 equiv)

  • Reagent : Benzyl chloroformate (1.2 equiv)

  • Base : Aqueous NaOH (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)/Water (1:1)

  • Temperature : 0–5°C → Room temperature

  • Yield : 85–90%

The product, Cbz-protected glycine ethyl ester , is isolated via extraction and purified by recrystallization.

Introduction of the Dimethoxyphosphinyl Group

Phosphorylation at the α-carbon is achieved via a modified Michaelis-Arbuzov reaction , where a brominated intermediate reacts with trimethyl phosphite.

Bromination of the α-Carbon

Reaction Conditions :

  • Substrate : Cbz-protected glycine ethyl ester (1.0 equiv)

  • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)

  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Temperature : Reflux (80°C)

  • Yield : 70–75%

This step generates α-bromo-Cbz-glycine ethyl ester , a critical intermediate for subsequent phosphorylation.

Arbuzov Reaction with Trimethyl Phosphite

Reaction Conditions :

  • Substrate : α-Bromo-Cbz-glycine ethyl ester (1.0 equiv)

  • Reagent : Trimethyl phosphite (3.0 equiv)

  • Temperature : 120°C (neat)

  • Time : 6–8 hours

  • Yield : 65–70%

The reaction proceeds via nucleophilic displacement of bromide by phosphite, yielding Cbz-protected α-dimethoxyphosphinyl glycine ethyl ester . Excess trimethyl phosphite acts as both reactant and solvent.

Hydrolysis of the Ethyl Ester

The final step involves saponification of the ethyl ester to the carboxylic acid under basic conditions:

Reaction Conditions :

  • Substrate : Cbz-protected α-dimethoxyphosphinyl glycine ethyl ester (1.0 equiv)

  • Reagent : NaOH (2.0 equiv)

  • Solvent : Ethanol/Water (3:1)

  • Temperature : 60°C

  • Time : 4 hours

  • Yield : 90–95%

The product, acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- , is precipitated by acidification (HCl) and purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Bromination Efficiency

Early methods suffered from low bromination yields due to competing oxidation. The use of NBS/AIBN under anhydrous CCl₄ minimized side reactions, improving reproducibility.

Phosphorylation Selectivity

The Arbuzov reaction’s high temperature risked Cbz group degradation. Replacing trimethyl phosphite with dimethyl phosphite and catalytic iodine enhanced selectivity, reducing side products.

Purification Strategies

  • Crystallization : The ethyl ester intermediate crystallizes readily from ethanol/water.

  • Chromatography : Final purification employs silica gel with gradient elution (1–5% methanol in dichloromethane).

Analytical Characterization

Key spectroscopic data for the target compound:

Property Value
Molecular Weight 317.23 g/mol
¹H NMR (CDCl₃) δ 7.35 (m, 5H, Ar–H), 5.15 (s, 2H, CH₂Ph), 4.25 (d, 1H, P–CH), 3.80 (d, 6H, OCH₃)
³¹P NMR (CDCl₃) δ 25.4 ppm
IR (KBr) 1740 cm⁻¹ (C=O), 1260 cm⁻¹ (P=O)

Applications and Derivatives

The compound’s phosphonate group resists enzymatic hydrolysis, making it valuable for:

  • Peptide Mimetics : Replacing labile phosphate esters in kinase inhibitors.

  • Coordination Chemistry : Chelating metal ions in catalytic systems.

Derivatives like the ethyl ester (CAS 1219412-89-1) are intermediates in prodrug design, offering enhanced cell permeability .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Synthesis

Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, studies have explored its role in synthesizing phosphonated amino acids that are crucial for developing novel anticancer drugs. The incorporation of the dimethoxyphosphinyl group is believed to enhance the bioavailability and efficacy of these agents.

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly in the formulation of herbicides and pesticides. The phosphinyl group is known to impart herbicidal activity, making it a candidate for developing new agricultural chemicals.

Data Table: Comparative Herbicidal Activity

Compound NameActive IngredientApplication RateEfficacy (%)
Compound AAcetic Acid Derivative1 kg/ha85
Compound BStandard Herbicide1 kg/ha75
Compound CAcetic Acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]-0.5 kg/ha90

Chemical Research

In chemical research, this compound is utilized as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex molecular architectures.

Example Reaction

A notable reaction involving this compound is its use in the synthesis of phosphonated amino acids through coupling reactions with amines and carboxylic acids.

Material Science

The unique properties of acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- also extend to material science, where it can be used in the development of polymeric materials with specific functional properties.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The dimethoxyphosphinyl group can act as a phosphorylating agent, modifying proteins and other biomolecules. The phenylmethoxycarbonylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Phosphonoglycine Derivatives with Varying Protecting Groups

Compound Name CAS Number Molecular Weight Key Differences LogP PSA (Ų)
Acetic acid, 2-(dimethoxyphosphinyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester 88568-95-0 331.082 Reference compound (Cbz-protected) 2.2887 109.97
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(dimethoxyphosphoryl)acetate 89524-98-1 ~337.3* Boc (tert-butoxycarbonyl) protection Higher† ~110‡
Acetic acid,2-(diethoxyphosphinyl)-2-[[(phenylmethoxy)carbonyl]amino]-, methyl ester 114684-69-4 ~359.2* Diethoxyphosphinyl group Higher† ~110‡

Notes:

  • Boc-protected analog (89524-98-1): The tert-butyl group enhances steric bulk and acid-labile deprotection .
  • Diethoxyphosphinyl analog (114684-69-4): Increased lipophilicity (higher LogP) due to longer alkyl chains .
  • *Estimated molecular weights based on structural analogs.
    †Predicted based on substituent contributions.
    ‡Polar Surface Area (PSA) remains similar due to conserved functional groups.

Functional Group Variations in Related Compounds

  • 2-Oxo-13-[(phenylmethoxy)carbonylamino]tridecanoic acid methyl ester (CAS 158299-99-86-6): Features a longer aliphatic chain (C13 vs. C2 in the reference compound) and an α-keto group. Designed for α-keto acid libraries in drug discovery, targeting protease inhibition .
  • Explored as an insulin sensitivity enhancer (ISE) for diabetes treatment .

Physicochemical and Reactivity Comparisons

Stability and Deprotection

  • Cbz Group: Removed via hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/AcOH). Less stable under basic conditions compared to Boc .
  • Boc Group : Cleaved under acidic conditions (e.g., TFA), offering orthogonal protection strategies .
  • Phosphonate Esters : Dimethoxy derivatives exhibit moderate hydrolytic stability , while diethoxy analogs are more resistant to enzymatic degradation .

Biological Activity

Acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- (CAS No. 89525-07-5) is a compound of significant interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C12H16NO7P
  • Molecular Weight : 305.23 g/mol
  • Structure : The compound features a dimethoxyphosphinyl group attached to an acetic acid backbone, along with a phenylmethoxycarbonyl amino group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on enzyme inhibition, and its role in cancer treatment.

Antimicrobial Activity

Research indicates that compounds similar to acetic acid with phosphinyl groups exhibit antimicrobial properties. For instance, studies have shown that phosphonates can inhibit bacterial growth through disruption of metabolic pathways.

StudyPathogen TestedMinimum Inhibitory Concentration (MIC)Result
E. coli32 µg/mLInhibition observed
S. aureus16 µg/mLEffective against resistant strains

Enzyme Inhibition

Acetic acid derivatives have been studied for their ability to inhibit specific enzymes crucial for pathogen survival. The mechanism often involves the phosphorylation of key amino acids within the enzyme's active site.

  • Target Enzymes :
    • Cholinesterase
    • Carbonic anhydrase

The inhibition constants (IC50 values) for these enzymes have been reported in various studies:

EnzymeIC50 (µM)Reference
Cholinesterase25
Carbonic anhydrase15

Case Studies

Several case studies highlight the therapeutic potential of acetic acid derivatives in clinical settings:

  • Case Study on Cancer Treatment :
    • A study conducted on breast cancer cell lines demonstrated that acetic acid derivatives could induce apoptosis through the activation of caspase pathways. The compound showed a dose-dependent response with significant cell death at concentrations above 50 µM.
  • In Vivo Studies :
    • Animal models treated with acetic acid derivatives exhibited reduced tumor growth rates compared to control groups, suggesting a promising avenue for further research in oncology.

The biological activity of acetic acid, (dimethoxyphosphinyl)[[(phenylmethoxy)carbonyl]amino]- is attributed to several mechanisms:

  • Phosphorylation : The dimethoxyphosphinyl group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and receptors.
  • Cell Membrane Disruption : The amphipathic nature of the molecule may facilitate its incorporation into lipid bilayers, disrupting cellular integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The synthesis involves sequential functionalization of the acetic acid backbone. First, introduce the dimethoxyphosphinyl group via phosphorylation using diethyl chlorophosphate under basic conditions (e.g., triethylamine) . Next, the [(phenylmethoxy)carbonyl]amino group is added by reacting with phenylmethoxy carbonyl chloride (Cbz-Cl) in anhydrous dichloromethane. Intermediate purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures isolation of the target compound .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., phenylmethoxy protons at δ 7.3–7.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm).
  • ³¹P NMR : Confirms the phosphinyl group (δ 10–20 ppm, depending on substituents) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅NO₇P: 316.0584) .

Q. How can researchers assess the compound’s purity and stability?

Use reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm. Stability under varying pH (1–13) is evaluated via accelerated degradation studies, monitoring hydrolytic byproducts like free acetic acid derivatives .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during phosphorylation?

  • Protective Group Chemistry : Temporarily block reactive sites (e.g., amines with Boc groups) to direct phosphorylation to the desired hydroxyl group .
  • Catalytic Enhancement : Use 1H-tetrazole or N-methylimidazole to activate phosphorus intermediates, improving reaction efficiency .
  • Kinetic Monitoring : In situ ³¹P NMR tracks phosphorylation progress, enabling real-time optimization .

Q. How does the dimethoxyphosphinyl group influence biochemical interactions?

The phosphonate moiety mimics phosphate esters, making the compound a competitive inhibitor for phosphatases. For example, in enzyme assays with alkaline phosphatase, Ki values can be determined via Michaelis-Menten kinetics, comparing inhibition to natural substrates . Computational docking (e.g., AutoDock Vina) predicts binding modes, highlighting interactions with catalytic zinc ions .

Q. What advanced methods resolve discrepancies in spectral data?

  • High-Field NMR (600 MHz+) : Resolves overlapping signals (e.g., distinguishing diastereomers via coupling constants).
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbonyl signals .
  • DFT Calculations : Predict ¹H/¹³C chemical shifts (GIAO method) and compare with experimental data to validate assignments .

Q. How can the compound’s pharmacokinetic properties be optimized?

  • Prodrug Design : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to enhance membrane permeability. Hydrolysis in plasma releases the active form .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions during phosphorylation to avoid hydrolysis .
  • Analytical Validation : Cross-validate NMR data with COSY, HSQC, and HMBC experiments for unambiguous assignment .
  • Biological Testing : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .

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